Superior Tumor-to-Brain Contrast for [9,10-3H]Palmitate vs. [1-14C]Arachidonate and [1-14C]Docosahexaenoate
In an in vivo rat model of intracerebral Walker 256 tumors, [9,10-3H]palmitate demonstrated significantly higher tumor-to-contralateral brain incorporation ratios compared to [1-14C]arachidonate and [1-14C]docosahexaenoate, indicating preferential uptake by malignant tissue [1].
| Evidence Dimension | Tumor-to-brain incorporation ratio (quantitative autoradiography) |
|---|---|
| Target Compound Data | 2.8–5.5 for [9,10-3H]palmitate |
| Comparator Or Baseline | [1-14C]arachidonate (2.1–3.3) and [1-14C]docosahexaenoate (1.5–2.2) |
| Quantified Difference | [9,10-3H]palmitate ratios are 1.3–2.5× higher than [14C]-AA and 1.9–2.5× higher than [14C]-DHA |
| Conditions | Awake Fischer-344 rats, i.v. infusion (5 min), 20 min post-injection, quantitative autoradiography of brain sections |
Why This Matters
This differential incorporation enables more sensitive and selective imaging of tumor phospholipid metabolism, making [9,10-3H]palmitate the preferred tracer for autoradiographic studies of brain tumor lipid utilization.
- [1] Nariai T, DeGeorge JJ, Greig NH, Rapoport SI. Intravenously injected radiolabelled fatty acids image brain tumour phospholipids in vivo: differential uptakes of palmitate, arachidonate and docosahexaenoate. Clin Exp Metastasis. 1993;11(2):141-9. View Source
